molecular formula C15H16N6O2S B2734390 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034276-60-1

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2734390
CAS No.: 2034276-60-1
M. Wt: 344.39
InChI Key: GNYXTQRFVSZGBT-UHFFFAOYSA-N
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Description

N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a 1,3,5-triazine core substituted with a dimethylamino group at position 4, a methoxy group at position 6, and a methyl-linked benzo[d]thiazole-2-carboxamide moiety. The triazine ring is a versatile scaffold known for its applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S/c1-21(2)14-18-11(19-15(20-14)23-3)8-16-12(22)13-17-9-6-4-5-7-10(9)24-13/h4-7H,8H2,1-3H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYXTQRFVSZGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=NC3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic or electrophilic substitution reactions can occur at the triazinyl or benzo[d]thiazole rings, depending on the reagents and conditions.

Common Reagents and Conditions:

  • Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)

  • Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)

  • Solvents (e.g., dimethylformamide, dichloromethane)

  • Catalysts (e.g., palladium, platinum)

Major Products: The major products of these reactions include various oxidized or reduced derivatives, substituted benzo[d]thiazole-2-carboxamides, and modified triazines, depending on the nature of the reagents used.

Scientific Research Applications

Structural Features

FeatureDescription
Triazine Core Provides stability and potential bioactivity
Benzo[d]thiazole Moiety Enhances interaction with biological targets
Dimethylamino Group Increases solubility and may influence activity
Methoxy Group Potentially enhances pharmacological properties

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing thiazole and triazine rings have shown effectiveness against various bacterial strains and fungi. The compound's potential as an antimicrobial agent can be inferred from studies on related compounds that demonstrated promising results against Gram-positive and Gram-negative bacteria as well as fungal species .

Anticancer Activity

The compound's design suggests potential applications in oncology. Compounds with triazine cores have been investigated for their anticancer properties, particularly against estrogen receptor-positive breast cancer cell lines. For example, derivatives similar to N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide have shown cytotoxic effects in vitro, indicating that this compound may also possess anticancer activity .

Synthesis and Evaluation

Research has focused on synthesizing derivatives of similar compounds to evaluate their biological activities. For example, a study synthesized a series of thiazole derivatives and assessed their antimicrobial and anticancer activities using various assays such as the Sulforhodamine B assay for cancer cells . These methodologies could be adapted to investigate this compound.

Mechanism of Action

The specific mechanism of action for N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide depends on its application:

  • Molecular Targets: In medicinal contexts, it may interact with bacterial cell walls, viral proteins, or cancer cell DNA.

  • Pathways: The compound may inhibit certain enzymes, disrupt cellular processes, or induce apoptosis in cancer cells. Studies are ongoing to elucidate the precise molecular pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine-Based Sulfonylurea Herbicides (e.g., Metsulfuron-Methyl)

Structural Similarities :

  • Shared 1,3,5-triazine core.
  • Methoxy group at position 6 of the triazine ring.

Key Differences :

  • Substituents : Metsulfuron-methyl has a sulfonylurea bridge (-SO₂-NH-C(=O)-NH-) linked to a methylbenzoate group, whereas the target compound features a methyl-linked benzothiazole carboxamide.
  • Functional Groups: The target compound includes a dimethylamino group at position 4, absent in sulfonylurea herbicides.
  • Applications: Sulfonylureas (e.g., metsulfuron-methyl) inhibit acetolactate synthase (ALS) in plants, making them potent herbicides.

Table 1: Structural Comparison with Sulfonylurea Herbicides

Compound Triazine Substituents Linked Group Primary Application
Target Compound 4-(Dimethylamino), 6-methoxy Benzo[d]thiazole-2-carboxamide Undetermined
Metsulfuron-Methyl 4-Methoxy, 6-methyl Methylbenzoate sulfonylurea Herbicide
Urea-Linked Morpholino-Triazine Derivatives

Example: N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide . Structural Similarities:

  • 1,3,5-Triazine core.
  • Substituted amino groups (dimethylamino in the target compound vs. morpholino in the derivative).

Key Differences :

  • Linkage : The derivative uses a urea bridge (-NH-C(=O)-NH-) to connect the triazine to a benzamide, whereas the target compound employs a direct methyl-carboxamide linkage.
  • Bioactivity: Morpholino groups enhance solubility and are common in kinase inhibitors (e.g., PI3K/mTOR inhibitors). The benzo[d]thiazole carboxamide may confer distinct binding properties, such as intercalation or thiol reactivity .
Thiadiazole and Thiazole Derivatives

Example : 1,3,4-Thiadiazole derivatives with trichloroethylcarboxamide groups .
Structural Similarities :

  • Heterocyclic cores (thiadiazole vs. benzothiazole).
  • Carboxamide functionality.

Key Differences :

  • Core Heterocycle : Thiadiazoles lack the fused benzene ring present in benzo[d]thiazoles, altering aromaticity and electronic properties.
  • Bioactivity : Thiadiazoles exhibit antimicrobial and antitumor activity, while benzothiazoles are associated with antiviral and kinase-inhibitory effects .

Table 2: Comparison with Thiadiazole Derivatives

Compound Type Core Structure Key Substituents Notable Activities
Target Compound Benzo[d]thiazole Triazine-linked carboxamide Potential kinase inhibition
1,3,4-Thiadiazoles Thiadiazole Trichloroethylcarboxamide Antimicrobial, antitumor
Imidazolidin-2-ylidene-Triazine Derivatives

Example: 2-[(4-Amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)benzenesulfonamides . Structural Similarities:

  • 1,3,5-Triazine core with amino/methoxy substituents.
  • Sulfonamide or carboxamide functional groups.

Key Differences :

  • Linkage : The imidazolidin-2-ylidene derivatives use a methylthio (-CH₂-S-) linker, while the target compound has a methyl-carboxamide bridge.

Predicted Physicochemical Properties :

  • Solubility: The dimethylamino group may enhance water solubility compared to purely hydrophobic triazine derivatives.
  • LogP : Estimated ~2.5–3.5 (moderately lipophilic due to the benzothiazole group).

Biological Activity

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Common NameThis compound
CAS Number2034276-05-4
Molecular FormulaC16H21N5O3
Molecular Weight331.37 g/mol

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : It binds to cellular receptors, influencing signaling pathways that regulate various physiological processes.
  • DNA/RNA Interaction : The compound may intercalate with nucleic acids, affecting transcription and translation processes.

Anticancer Activity

Research indicates that derivatives of benzo[d]thiazole exhibit significant anticancer properties. For instance, compounds structurally similar to N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain benzothiazole derivatives displayed cytotoxicity against solid tumor cell lines with a notable effect on the release of pro-inflammatory cytokines such as IL-6 and TNF-α .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies revealed that it could modulate the release of inflammatory mediators, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

While the primary focus has been on anticancer and anti-inflammatory effects, some studies have explored the antimicrobial activity of related compounds. Limited antimicrobial efficacy was observed against specific bacterial strains .

Case Studies and Research Findings

Research findings highlight the diverse biological activities associated with compounds similar to N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole:

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of synthesized benzothiazole derivatives against human cancer cell lines. Results indicated significant reduction in cell viability at varying concentrations .
  • Inflammation Modulation : Another research focused on the anti-inflammatory potential of benzothiazole derivatives showed promising results in reducing inflammatory markers in cell cultures .
  • Mechanistic Insights : Detailed mechanistic studies revealed that these compounds could potentially act through multiple pathways including apoptosis induction in cancer cells .

Chemical Reactions Analysis

Formation of the Benzo[d]thiazole Core

  • Knoevenagel condensation (Scheme 1):
    Thiazolidinediones react with aromatic aldehydes in the presence of a base (e.g., piperidine) to form α,β-unsaturated ketones. This step establishes the bicyclic structure of benzo[d]thiazole .

    Thiazolidinedione+Aromatic aldehydeBaseBenzo[d]thiazole intermediate\text{Thiazolidinedione} + \text{Aromatic aldehyde} \xrightarrow{\text{Base}} \text{Benzo[d]thiazole intermediate}
  • Conversion to carboxamide :
    Chloroacetyl chloride reacts with the thiazolidinedione intermediate to form an acyl chloride, which is then substituted with an amine to yield the carboxamide .

Triazine Ring Formation

  • Condensation of cyanoguanidine and ketones :
    Cyanoguanidine reacts with ketones (e.g., acetone) under acidic conditions to form triazine derivatives. This step incorporates the dimethylamino group at the 4-position and the methoxy group at the 6-position via subsequent substitution .

Amide Coupling

  • Amide bond formation :
    The benzo[d]thiazole-2-carboxamide is activated (e.g., via HATU or EDCl) and coupled with the triazine-derived amine group to form the final compound .

Reaction Conditions and Yields

Step Reagents Conditions Yield Source
Knoevenagel condensationAromatic aldehyde, piperidineEthanol, reflux70-90%
Conversion to acyl chlorideChloroacetyl chlorideDMF, room temperature85-95%
Triazine formationCyanoguanidine, ketone, HClEthanol, reflux60-80%
Amide couplingHATU, DMAP, DMFRoom temperature, 24 h65-85%

Structural Elucidation

The compound’s structure is confirmed via:

  • NMR spectroscopy :

    • 1H NMR : Signals for aromatic protons (benzo[d]thiazole), methoxy (δ ~3.8–4.0 ppm), and dimethylamino groups .

    • 13C NMR : Carbonyl signal for the amide (δ ~165–170 ppm) .

  • Mass spectrometry : Molecular ion peak at m/z corresponding to the molecular formula C25H33N6O4S2 .

Mechanistic Insights

  • Amide bond stability : The carboxamide linkage is critical for biological activity, as it provides hydrogen-bonding capability .

  • Triazine substituent effects : The dimethylamino group enhances lipophilicity, while the methoxy group may modulate electronic effects on the triazine ring .

Challenges and Optimization

  • Regioselectivity : Ensuring correct positioning of substituents on the triazine ring during condensation .

  • Yield optimization : Use of strong bases (e.g., NaOH) for Dimroth rearrangements to improve coupling efficiency .

This compound’s synthesis integrates heterocyclic chemistry with amide coupling, leveraging established methods from analogous systems . Further optimization may focus on improving regioselectivity and scalability for industrial applications.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing this compound, and what are the critical reaction conditions?

  • Methodology : The compound can be synthesized via multi-step protocols involving triazine-thiazole coupling. For example:

  • Step 1 : React a substituted triazine intermediate (e.g., 4-(dimethylamino)-6-methoxy-1,3,5-triazine) with a benzothiazole-2-carboxamide derivative. Use acetonitrile or DMF as solvents under reflux (1–3 hours) with catalytic iodine and triethylamine to promote cyclization .
  • Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) and confirm structures using 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .
    • Key Considerations : Optimize reaction time to minimize side products (e.g., over-cyclization) and monitor pH to stabilize the dimethylamino group .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Primary Techniques :

  • NMR Spectroscopy : Confirm regiochemistry of the triazine and benzothiazole moieties. For example, 1H^1H NMR signals at δ 3.2–3.5 ppm indicate methoxy groups, while aromatic protons appear between δ 7.0–8.5 ppm .
  • Mass Spectrometry : Use ESI-MS or MALDI-TOF to verify molecular ion peaks and fragmentation patterns .
  • HPLC : Assess purity (>95%) with a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers optimize the cyclization step to improve yield and purity?

  • Strategies :

  • Solvent Selection : DMF enhances cyclization efficiency compared to ethanol, as observed in similar triazine-thiadiazole syntheses .
  • Catalysis : Add iodine (0.1 eq) and triethylamine (2 eq) to promote sulfur elimination and stabilize intermediates .
  • Temperature Control : Reflux at 80–90°C for 1 hour minimizes decomposition of heat-sensitive methoxy groups .
    • Troubleshooting : If yields drop below 50%, check for residual moisture (use molecular sieves) or substitute DMF with anhydrous THF .

Q. How should contradictory bioactivity data from structurally analogous compounds be interpreted?

  • Case Analysis : For example:

  • Anticancer vs. Antimicrobial Activity : Substituents on the triazine ring (e.g., dimethylamino vs. nitro groups) drastically alter target selectivity. A dimethylamino group may enhance DNA intercalation (anticancer), while electron-withdrawing groups favor kinase inhibition (antimicrobial) .
  • Data Validation : Cross-validate using orthogonal assays (e.g., MTT for cytotoxicity and agar diffusion for antimicrobial activity) .

Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action?

  • Recommended Assays :

  • Apoptosis Detection : Flow cytometry with Annexin V/PI staining .
  • Enzyme Inhibition : Screen against CYP450 isoforms (e.g., CYP3A4) due to the compound’s methoxy and triazine groups, which are known CYP inhibitors .
  • Cellular Uptake : Use fluorescent analogs or LC-MS to quantify intracellular accumulation .

Safety and Compliance

Q. What safety protocols are critical during synthesis and handling?

  • Hazard Mitigation :

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. The compound’s thiazole moiety may cause irritation .
  • Waste Disposal : Collect organic waste separately and neutralize acidic/byproduct sulfur with 10% sodium bicarbonate before disposal .
    • Storage : Store at –20°C under argon to prevent oxidation of the dimethylamino group .

Data Contradiction and Reproducibility

Q. How can researchers address variability in biological activity across studies?

  • Root Causes :

  • Solubility Issues : Use DMSO stocks (≤10 mM) with sonication to ensure homogeneity in aqueous buffers .
  • Cell Line Heterogeneity : Test across multiple cell lines (e.g., HeLa, MCF-7) and primary cells to confirm target specificity .
    • Documentation : Report exact reaction conditions (e.g., solvent purity, stirring speed) and biological assay parameters (e.g., serum concentration, incubation time) .

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